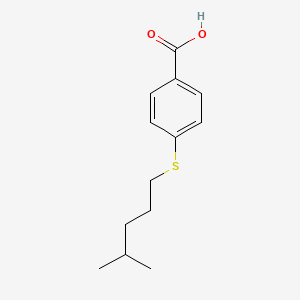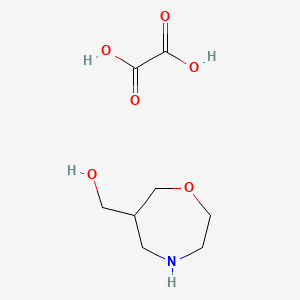
Oxalic acid;1,4-oxazepan-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1,4-oxazepan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced compounds .
Scientific Research Applications
Oxalic acid;1,4-oxazepan-6-ylmethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which oxalic acid;1,4-oxazepan-6-ylmethanol exerts its effects involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;1,4-oxazepan-6-ylmethanol include other oxazepine derivatives and compounds containing oxalic acid. Examples include:
- 1,4-Oxazepane
- Oxalic acid dihydrate
- 1,4-Oxazepan-6-amine
Uniqueness
This compound is unique due to its specific combination of oxazepane and oxalic acid moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
oxalic acid;1,4-oxazepan-6-ylmethanol |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c8-4-6-3-7-1-2-9-5-6;3-1(4)2(5)6/h6-8H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
UIQGSGFCNPWJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


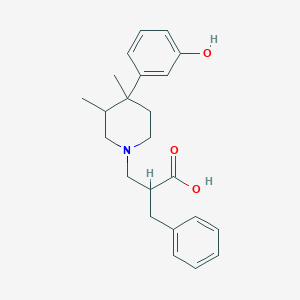

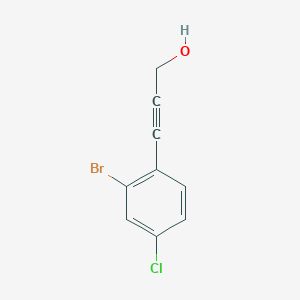
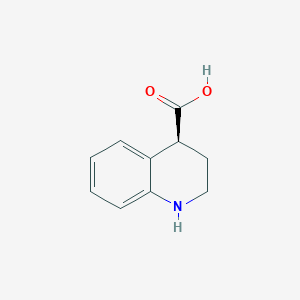
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
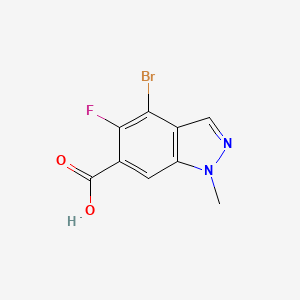

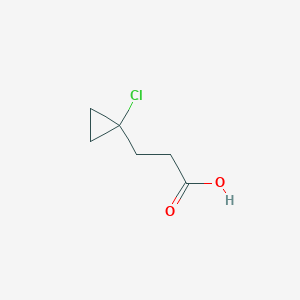
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
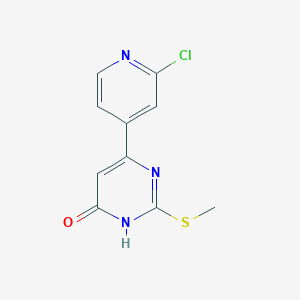
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
